PFK Inhibition: 2,5-Anhydro-D-glucitol-6-phosphate vs. 2,5-Anhydro-D-mannitol-6-phosphate Functional Divergence
In head-to-head kinetic characterization using rabbit muscle phosphofructokinase, 2,5-anhydro-D-glucitol-6-phosphate functions as a competitive inhibitor with a Ki of 0.34 mM, whereas its diastereomer 2,5-anhydro-D-mannitol-6-phosphate (structurally identical to 2,5-anhydro-D-mannitol-1-P) operates as an alternate substrate with Km = 0.41 mM and Vmax = 87% relative to the natural substrate fructose-6-phosphate [1]. This functional divergence arises from anomeric specificity at the PFK active site, which accepts only β-D-fructofuranose-6-phosphate for phosphorylation [1].
| Evidence Dimension | Enzyme interaction with rabbit muscle PFK |
|---|---|
| Target Compound Data | Ki = 0.34 mM (competitive inhibitor) |
| Comparator Or Baseline | 2,5-Anhydro-D-mannitol-6-phosphate: Km = 0.41 mM (substrate); Vmax relative to Fru-6-P = 87% |
| Quantified Difference | Target compound acts as inhibitor; comparator acts as substrate |
| Conditions | Rabbit muscle phosphofructokinase (EC 2.7.1.11), pH 8.0, 25°C |
Why This Matters
Procurement of 2,5-anhydro-D-glucitol-6-phosphate ensures PFK inhibition without the confounding substrate turnover introduced by the mannitol analog, critical for unambiguous glycolytic flux studies.
- [1] Koerner TA Jr, Voll RJ, Younathan ES. The fructose 6-phosphate site of phosphofructokinase: I. Tautomeric and anomeric specificity. J Biol Chem. 1977;252(21):7434-7438. View Source
